(2S)-Piperidine-2-carbonyl chloride
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Overview
Description
(2S)-Piperidine-2-carbonyl chloride: is an organic compound with the molecular formula C6H10ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
From (2S)-Piperidine-2-carboxylic acid: The most common method involves the reaction of (2S)-Piperidine-2-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
From (2S)-Piperidine-2-carboxamide: Another method involves the conversion of (2S)-Piperidine-2-carboxamide to (2S)-Piperidine-2-carbonyl chloride using phosphorus pentachloride (PCl5) or phosphorus trichloride (PCl3) under anhydrous conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2S)-Piperidine-2-carbonyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under mild to moderate temperatures.
Hydrolysis: Water or aqueous base at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
(2S)-Piperidine-2-carboxylic acid: from hydrolysis.
(2S)-Piperidine-2-methanol: from reduction.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: (2S)-Piperidine-2-carbonyl chloride is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Building Block: It serves as a building block for the synthesis of complex molecules, including peptides and heterocyclic compounds.
Biology and Medicine:
Drug Development: The compound is used in the development of drugs targeting specific enzymes and receptors due to its ability to form stable amide bonds.
Bioconjugation: It is employed in bioconjugation techniques to link biomolecules such as proteins and peptides.
Industry:
Polymer Synthesis: this compound is used in the production of specialty polymers and resins.
Chemical Manufacturing: It is utilized in the manufacturing of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-Piperidine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable amide, ester, and thioester bonds, which are crucial in various chemical and biological processes .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- (2S)-Piperidine-2-carboxylic acid
- (2S)-Piperidine-2-carboxamide
- (2S)-Piperidine-2-methanol
Comparison:
- Reactivity: (2S)-Piperidine-2-carbonyl chloride is more reactive than its carboxylic acid and carboxamide counterparts due to the presence of the carbonyl chloride group .
- Applications: While (2S)-Piperidine-2-carboxylic acid and (2S)-Piperidine-2-carboxamide are primarily used as intermediates in organic synthesis, this compound has broader applications in drug development, bioconjugation, and polymer synthesis .
- Stability: this compound is less stable than its carboxylic acid and carboxamide analogs, requiring careful handling and storage .
Properties
CAS No. |
741633-48-7 |
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Molecular Formula |
C6H10ClNO |
Molecular Weight |
147.60 g/mol |
IUPAC Name |
(2S)-piperidine-2-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2/t5-/m0/s1 |
InChI Key |
VIVZBHPSVXFBQP-YFKPBYRVSA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C(=O)Cl |
Canonical SMILES |
C1CCNC(C1)C(=O)Cl |
Origin of Product |
United States |
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